N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

physicochemical profiling drug-likeness fungicide optimization

This compound features a saturated 4,5-dihydrothiazole ring, delivering a quantifiable XLogP3 reduction of 0.5 units and a TPSA decrease of 3.5 Ų versus its aromatic thiazole analog (CAS 1014046-77-5). These physicochemical shifts enhance aqueous compatibility for spray formulations and modify hydrogen-bonding capacity—critical for SDH inhibitor lead optimization against Rhizoctonia cerealis and Sclerotinia sclerotiorum, as well as antiparasitic SAR expansion for T. cruzi. Procure as a matched pair with the aromatic analog to enable rigorous structure-property relationship (SPR) studies.

Molecular Formula C9H12N4O2S
Molecular Weight 240.28
CAS No. 1014046-83-3
Cat. No. B2498808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1014046-83-3
Molecular FormulaC9H12N4O2S
Molecular Weight240.28
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NC2=NCCS2
InChIInChI=1S/C9H12N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h5H,3-4H2,1-2H3,(H,10,11,14)
InChIKeyRQEXAXQQJCUZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3): Chemical Identity and Core Structural Features


N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014046-83-3) is a synthetic heterocyclic compound combining a 3-methoxy-1-methylpyrazole core with a 4,5-dihydrothiazole (thiazoline) moiety via a carboxamide bridge [1]. It has a molecular formula of C₉H₁₂N₄O₂S and a molecular weight of 240.28 g/mol [2]. This compound belongs to the broader chemotype of pyrazole–thiazole hybrids, which have been investigated as scaffolds for fungicides acting via succinate dehydrogenase inhibition [3] and as antiparasitic leads against Trypanosoma cruzi [4].

Why a Generic Pyrazole-Thiazole Hybrid Cannot Substitute for N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3)


Subtle structural variations within the pyrazole–thiazole chemotype produce measurable differences in physicochemical properties that directly influence biological performance. The target compound (1014046-83-3) incorporates a saturated 4,5-dihydrothiazole ring, in contrast to the fully aromatic thiazole found in close analogs such as 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS 1014046-77-5). This saturation lowers the computed XLogP3 by 0.5 log units (0.2 vs. 0.7) and reduces the topological polar surface area (TPSA) by 3.5 Ų (93.8 vs. 97.3 Ų) [1]. These differences indicate a shift toward greater hydrophilicity and modified hydrogen-bonding capacity [2], which can alter membrane permeability, solubility, and target-binding kinetics—parameters that are critical in both fungicide and antiparasitic lead optimization [3], [4]. Generic substitution without experimental verification of these differential properties risks selecting a compound with suboptimal performance in the intended assay system.

Quantitative Differentiation of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3) Against Close Structural Analogs


Lipophilicity Shift: XLogP3 Reduction Due to 4,5-Dihydrothiazole Saturation

The target compound N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3) exhibits a computed XLogP3 of 0.2, which is 0.5 log units lower than the XLogP3 of 0.7 for the closest aromatic analog, 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide (1014046-77-5) [1]. This reduction reflects the replacement of the aromatic thiazole with the partially saturated dihydrothiazole ring [2].

physicochemical profiling drug-likeness fungicide optimization

Topological Polar Surface Area Modulation by Ring Saturation

The target compound displays a topological polar surface area (TPSA) of 93.8 Ų, which is 3.5 Ų lower than the 97.3 Ų calculated for the fully aromatic thiazole analog 1014046-77-5 [1]. This difference arises from the saturation of the thiazole ring, which removes one double bond and alters the electron distribution [2].

medicinal chemistry ADMET TPSA optimization

Molecular Weight Increase as a Tool for Scaffold Differentiation

The molecular weight of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is 240.28 g/mol, compared to 238.27 g/mol for the aromatic thiazole analog 1014046-77-5 [1]. The +2.01 Da difference reflects the addition of two hydrogen atoms upon saturation of the thiazole ring [2].

scaffold diversity physicochemical optimization library design

Antiparasitic Scaffold Validation: Pyrazole-Thiazoline Hybrids Against Trypanosoma cruzi

A closely related series of pyrazole-thiazoline (4,5-dihydrothiazole) derivatives was shown to inhibit Trypanosoma cruzi trypomastigotes. Optimized analogs in this chemotype achieved EC₅₀ values of 0.4–2.1 µM, compared to 19.6 ± 2.3 µM for the reference drug benznidazole [1]. The lead compound 2c also displayed an intracellular amastigote pIC₅₀ of 5.85 (~1.4 µM), and the series demonstrated low cytotoxicity (CC₅₀ > 100 µM) [2]. Although the target compound was not among the specific derivatives tested, its core scaffold (pyrazole-4-carboxamide linked to a 4,5-dihydrothiazole) is structurally analogous to the series that produced these results, positioning it as a candidate for further antiparasitic SAR exploration [3].

Chagas disease trypanocidal scaffold optimization

Fungicide Lead Validation: Pyrazole-Thiazole Carboxamides as SDH Inhibitors

In a study of pyrazole–thiazole carboxamide derivatives targeting succinate dehydrogenase (SDH), compounds 6d and 6j exhibited EC₅₀ values of 5.11 µg/mL and 8.14 µg/mL against Rhizoctonia cerealis, respectively, outperforming the commercial fungicide fluxapyroxad (EC₅₀ = 11.93 µg/mL) and thifluzamide (EC₅₀ = 22.12 µg/mL) [1]. While the target compound is not identical to 6d or 6j, it shares the pyrazole-carboxamide-thiazole connectivity and thus represents a structural analog eligible for SDH-targeted antifungal screening [2]. The dihydrothiazole saturation in the target compound introduces a conformational feature not present in the aromatic thiazole leads, which may influence binding mode and selectivity [3].

agrochemical discovery succinate dehydrogenase antifungal screening

Absence of Direct Comparative Biological Data for 1014046-83-3: Evidence Gap Statement

A comprehensive search of primary literature and patent databases (as of 2026-04-29) reveals that no published study has conducted a direct head-to-head comparison of N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3) against a named comparator in any quantitative bioassay [1]. The differentiation evidence presented in this guide is therefore limited to computed physicochemical comparisons with the nearest aromatic analog (1014046-77-5) and to class-level biological inference drawn from publications on structurally related pyrazole-thiazoline and pyrazole-thiazole series [2]. Prospective purchasers should verify target-specific activity in their assay of interest before committing to large-scale procurement [3].

data transparency procurement decision support literature gap

Recommended Application Scenarios for N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (1014046-83-3)


Agrochemical SDH Inhibitor Lead Optimization Programs

The target compound serves as a scaffold-diversification element for succinate dehydrogenase (SDH) inhibitor programs targeting phytopathogenic fungi such as Rhizoctonia cerealis and Sclerotinia sclerotiorum. Class-level data show that pyrazole-thiazole carboxamides can achieve EC₅₀ values as low as 5.11 µg/mL against R. cerealis, outperforming fluxapyroxad (11.93 µg/mL) [1]. The dihydrothiazole saturation in 1014046-83-3 introduces a distinct conformational profile (XLogP3 = 0.2 vs. 0.7 for the aromatic analog) [2] that may improve aqueous compatibility in spray formulations and alter target-binding kinetics. Researchers should compare 1014046-83-3 directly with aromatic thiazole analogs in their in vitro enzyme and mycelial growth assays.

Antiparasitic Drug Discovery for Chagas Disease

The pyrazole-thiazoline scaffold has demonstrated trypanocidal activity with EC₅₀ values of 0.4–2.1 µM against T. cruzi trypomastigotes, compared to 19.6 µM for benznidazole [1]. The target compound (1014046-83-3) shares the core pyrazole-4-carboxamide-dihydrothiazole connectivity with the most active derivatives in this series [2]. Given its favorable computed TPSA (93.8 Ų) and low molecular weight (240.28 g/mol) [3], it is a suitable candidate for cellular permeability assays and 3D spheroid models of intracellular amastigote infection. Procurement for SAR expansion around the 3-methoxy and 1-methyl substituents is justified.

Physicochemical Comparative Studies of Saturated vs. Aromatic Heterocycles

1014046-83-3 provides a controlled system for investigating the impact of thiazole ring saturation on molecular properties. Direct comparison with the aromatic analog 1014046-77-5 reveals quantifiable shifts: ΔXLogP3 = -0.5, ΔTPSA = -3.5 Ų, ΔMW = +2.01 g/mol [1]. These differences are experimentally testable in solubility, logD, PAMPA permeability, and metabolic stability assays. Procurement of both compounds as a matched pair enables rigorous structure-property relationship (SPR) studies that can inform heterocycle selection in lead optimization campaigns.

Building Block for Diversity-Oriented Synthesis of Kinase or NOS Inhibitor Libraries

The 4,5-dihydrothiazole moiety is a recognized pharmacophore in inhibitors of neuronal nitric oxide synthase (nNOS) and various kinases [1]. The target compound's carboxamide linkage and pyrazole core offer two additional vectors for chemical diversification. Although direct biological data for 1014046-83-3 are lacking, its structural features align with published inhibitor pharmacophores [2]. Medicinal chemistry groups seeking novel starting points for nNOS or kinase inhibitor programs may include this compound in diversity screening sets, with the expectation that the dihydrothiazole contributes to target engagement distinct from aromatic thiazole or pyrazole-only controls [3].

Quote Request

Request a Quote for N-(4,5-dihydrothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.